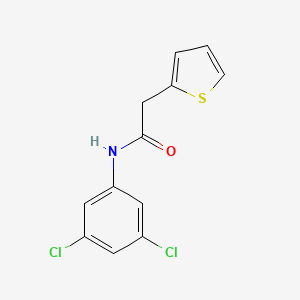![molecular formula C17H17N5S B5746776 2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine](/img/structure/B5746776.png)
2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine works by inhibiting the activity of BTK, a kinase that plays a critical role in the development and progression of cancer and autoimmune diseases. By blocking the activity of BTK, 2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine can prevent the growth and spread of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In addition, 2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine has been shown to reduce inflammation in autoimmune diseases by inhibiting the activity of BTK.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine for lab experiments is its specificity for BTK, which allows researchers to study the role of this kinase in various diseases. However, one limitation of 2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine. One potential direction is the evaluation of its efficacy in combination with other drugs for the treatment of cancer and autoimmune diseases. Another direction is the development of new formulations of 2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine that can improve its pharmacokinetic properties and reduce toxicity. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine and its potential role in other diseases.
Métodos De Síntesis
The synthesis of 2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine involves a multi-step process that includes the reaction of 2-chloro-5-nitropyrimidine with 4-(4-phenyl-1,3-thiazol-2-yl)piperazine in the presence of a base, followed by reduction of the nitro group and subsequent purification steps.
Aplicaciones Científicas De Investigación
2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine has been extensively studied for its potential use in the treatment of cancer and autoimmune diseases. It has been shown to inhibit the activity of various kinases, including BTK, which is involved in the development and progression of cancer and autoimmune diseases.
Propiedades
IUPAC Name |
4-phenyl-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5S/c1-2-5-14(6-3-1)15-13-23-17(20-15)22-11-9-21(10-12-22)16-18-7-4-8-19-16/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNAUKURUKNNLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-ethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5746706.png)
![3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5746712.png)
![methyl 4-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5746719.png)
![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B5746721.png)
![3-nitro-N'-[(4-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5746722.png)
![5,10,10-trimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5746723.png)
![4-[(5-bromo-2-methoxybenzyl)amino]phenol](/img/structure/B5746735.png)
![methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate](/img/structure/B5746750.png)
![methyl 3-[(2,5-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5746755.png)
![N-(3-{N-[(2,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5746775.png)
![1-[(2-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5746779.png)
![2-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5746784.png)
![2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5746787.png)